N,N'-dimethyl-p-xylylenediamine

Epoxy curing Thermoset formulation Crosslink density

N,N'-Dimethyl-p-xylylenediamine (CAS 13093-02-2; synonyms: 1,4-Benzenedimethanamine, N1,N4-dimethyl-; benzene-1,4-diylbis(N-methylmethanamine)) is an aromatic-aliphatic secondary diamine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol. It is the N,N'-dimethyl derivative of p-xylylenediamine (PXD), wherein each benzylic primary amine (–CH₂NH₂) is converted to a secondary N-methylamine (–CH₂NHCH₃).

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
Cat. No. B12292286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N'-dimethyl-p-xylylenediamine
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)CNC
InChIInChI=1S/C10H16N2/c1-11-7-9-3-5-10(6-4-9)8-12-2/h3-6,11-12H,7-8H2,1-2H3
InChIKeyJVGKCYRIXCBMPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N'-Dimethyl-p-xylylenediamine (CAS 13093-02-2): Structural Identity, Physicochemical Profile, and Procurement Baseline


N,N'-Dimethyl-p-xylylenediamine (CAS 13093-02-2; synonyms: 1,4-Benzenedimethanamine, N1,N4-dimethyl-; benzene-1,4-diylbis(N-methylmethanamine)) is an aromatic-aliphatic secondary diamine with the molecular formula C₁₀H₁₆N₂ and a molecular weight of 164.25 g/mol . It is the N,N'-dimethyl derivative of p-xylylenediamine (PXD), wherein each benzylic primary amine (–CH₂NH₂) is converted to a secondary N-methylamine (–CH₂NHCH₃). This N-methylation reduces the number of active amine hydrogens from four to two, fundamentally altering its reactivity profile in epoxy curing, polyamide synthesis, and coordination chemistry. The compound exhibits a predicted pKa of 9.95 ± 0.10, a boiling point of 141 °C at 155 Torr, and a predicted density of 0.951 ± 0.06 g/cm³ . It is commercially available from multiple suppliers, primarily serving as a specialty building block for bisdimethylamine derivatives used in polymer, pharmaceutical, and materials science applications [1].

Why p-Xylylenediamine or m-Xylylenediamine Cannot Substitute N,N'-Dimethyl-p-xylylenediamine in Critical Applications


The N-methyl substitution in N,N'-dimethyl-p-xylylenediamine is not a minor structural perturbation—it constitutes a functional group class change from primary to secondary amine. This substitution reduces the amine hydrogen functionality from 4 (in p-xylylenediamine) to 2, more than doubling the Amine Hydrogen Equivalent Weight (AHEW) from 34.0 to 82.1 g/eq . In epoxy thermosets, this translates to fundamentally different crosslink density, network architecture, and stoichiometric loading requirements. Secondary amines react with epoxides to form tertiary amine linkages that cannot undergo further addition reactions, whereas primary amines can react twice, producing higher crosslink densities but with less architectural control [1]. Additionally, N-methylation attenuates intermolecular hydrogen bonding—evidenced by the markedly lower boiling point of N,N'-dimethyl-p-xylylenediamine (141 °C at 155 Torr) versus p-xylylenediamine (~248 °C at atmospheric pressure) despite a 21% higher molecular weight . These differences preclude simple drop-in substitution in formulations designed for a specific amine hydrogen functionality or cure profile.

Quantitative Differentiation Evidence for N,N'-Dimethyl-p-xylylenediamine vs. p-Xylylenediamine, m-Xylylenediamine, and N,N'-Dimethyl-m-xylylenediamine


Amine Hydrogen Equivalent Weight (AHEW): 2.4-Fold Reduction in Stoichiometric Curing Agent Demand vs. Primary Diamines

N,N'-Dimethyl-p-xylylenediamine possesses exactly two amine hydrogen atoms (one per secondary N–H group), yielding a calculated AHEW of 82.1 g/eq. In contrast, the parent primary diamine p-xylylenediamine possesses four amine hydrogens, giving an AHEW of 34.0 g/eq—a factor of 2.4 difference . The meta-substituted analog m-xylylenediamine (MXDA) has an identical AHEW of 34 g/eq to the para primary isomer, while its N,N'-dimethyl-m-xylylenediamine counterpart shares the same 2-active-hydrogen profile . For a standard liquid epoxy resin with an Epoxy Equivalent Weight (EEW) of 190 g/eq, the stoichiometric loading would be 43.2 phr (parts per hundred resin) for N,N'-dimethyl-p-xylylenediamine versus 17.9 phr for p-xylylenediamine . This has direct procurement cost implications: although the per-kilogram price of the dimethyl derivative may be higher, the significantly different loading requirement means that cost-per-formulated-unit comparisons must account for AHEW, not raw material unit price alone [1].

Epoxy curing Thermoset formulation Crosslink density AHEW Stoichiometry

Boiling Point and Volatility: Reduced Intermolecular Hydrogen Bonding vs. Primary Diamine Analogs

N,N'-Dimethyl-p-xylylenediamine exhibits a boiling point of 141 °C at 155 Torr (corresponding to approximately 230–250 °C estimated at atmospheric pressure based on pressure-temperature nomography) . In contrast, p-xylylenediamine, despite having a 21% lower molecular weight (136.19 vs. 164.25 g/mol), boils at 248 °C at atmospheric pressure , while m-xylylenediamine boils at 265 °C at 745 mmHg . The substantially lower boiling point of the N,N'-dimethyl derivative—despite its higher molecular weight—is consistent with attenuated intermolecular hydrogen bonding: secondary amines form weaker N–H···N hydrogen bonds than primary amines due to steric shielding of the N–H donor by the N-methyl group. This reduced boiling point translates to higher vapor pressure at ambient temperature, which may be advantageous in applications where volatility assists film formation (e.g., coatings), but requires consideration in VOC-regulated formulations [1].

Volatility Boiling point Hydrogen bonding VOC Formulation handling

Basicity (pKa): Enhanced Nucleophilicity of Secondary vs. Primary Benzylic Amines

The predicted pKa (conjugate acid) of N,N'-dimethyl-p-xylylenediamine is 9.95 ± 0.10 . For comparison, the closest mono-functional secondary amine structural analog, N-methylbenzylamine (CAS 103-67-3), has a predicted pKa of 9.75 ± 0.10 . Primary benzylic amines such as benzylamine typically exhibit pKa values in the range of 9.3–9.5 . The ~0.2–0.6 unit increase in pKa upon N-methylation is consistent with the electron-donating inductive effect of the methyl group, which enhances electron density at the nitrogen center. Although these are predicted rather than experimentally measured pKa values for the specific compound, the trend of enhanced basicity for secondary vs. primary aliphatic amines is well established across the amine class . This enhanced basicity translates to moderately higher nucleophilicity, which can influence epoxy-amine cure kinetics, isocyanate reactivity in polyurea formation, and metal-ligand binding affinity in coordination complexes.

Amine basicity pKa Nucleophilicity Cure kinetics Reactivity

Epoxy Network Architecture Control: Secondary Diamine as a Chain Extender vs. Primary Diamine as a Crosslinker

A critical mechanistic distinction between N,N'-dimethyl-p-xylylenediamine (secondary diamine) and p-xylylenediamine (primary diamine) lies in the epoxy-amine addition pathway. Primary amines react with epoxide groups in two sequential steps: first forming a secondary amine (which can further react), then a tertiary amine. Each primary amine group thus consumes two epoxide groups, creating a tetrafunctional crosslink junction . Secondary amines, by contrast, react only once with an epoxide group to form a tertiary amine that cannot undergo further addition, yielding a difunctional chain extension rather than a crosslink [1]. US Patent 4,992,575 explicitly teaches that N,N'-dimethyl aromatic diamines produce 'epoxide polyaddition compositions with improved properties' compared to their primary amine counterparts, specifically citing enhanced flexibility and impact resistance due to the reduced crosslink density [1]. This architectural control is not achievable with primary diamines, which inherently produce higher-functionality crosslink nodes. The trade-off is that N,N'-dimethyl-p-xylylenediamine cannot be used as a standalone curing agent for applications requiring high Tg and hardness; rather, it serves as a chain extender or co-curative in blended amine systems where toughness and flexibility are prioritized [1][2].

Epoxy curing Network topology Secondary amine Chain extension Tg control

Antistatic Agent Functionality: Patent-Claimed N,N'-Substituted p-Xylylenediamine Specificity for Thermoplastic Resins

German patent DE2020513B2 specifically claims the use of N,N'-substituted m- or p-xylylenediamines—explicitly including compounds where the N-substituent is a methyl group (R = hydrogen or methyl)—as antistatic agents for thermoplastic resin compositions at loadings of 0.01 to 10 parts per 100 parts by weight of resin [1]. While this patent covers a genus of compounds, the explicit inclusion of N-methyl substitution distinguishes these N-alkylated xylylenediamines from the unsubstituted parent diamines, which are not claimed for this application. The antistatic mechanism is attributed to the balanced hydrophilic-lipophilic character conferred by the combination of the hydrophobic aromatic core with polar, partially alkylated amino end-groups, enabling surface migration and moisture absorption without exudation [1]. This represents a functionally differentiated application where the primary diamine analogs would not be suitable due to excessive hydrophilicity and incompatibility with hydrophobic thermoplastic matrices.

Antistatic agent Thermoplastic additive Surface resistivity Polymer compounding

Green Synthesis Accessibility: Aqueous Catalytic Route to Bisdimethylamine Derivatives Including N,N'-Dimethyl-p-xylylenediamine

Jeong and Fujita (2022) reported an iridium-catalyzed 'borrowing hydrogen' methodology for the selective synthesis of bisdimethylamine derivatives directly from diols and aqueous dimethylamine under mild, solvent-free (aqueous only) conditions [1]. While the paper reports this as a general methodology for a series of bisdimethylamine derivatives (including N,N'-dimethyl-p-xylylenediamine as a representative product derived from 1,4-benzenedimethanol), it does not provide compound-specific yield or selectivity data for N,N'-dimethyl-p-xylylenediamine in isolation. The significance lies in the process advantage: conventional synthesis of N,N'-dimethyl aromatic diamines requires multi-step sequences involving toxic reagents (e.g., reductive amination with formaldehyde/formic acid, or succinimide protection/deprotection as described in US Patent 4,992,575) [2]. The aqueous catalytic route offers a potentially lower-cost, lower-waste manufacturing pathway that could reduce the commercial price and improve the sustainability profile of N,N'-dimethyl-p-xylylenediamine relative to compounds still reliant on traditional synthesis [1].

Green chemistry Catalytic synthesis Borrowing hydrogen Aqueous medium Process sustainability

High-Value Application Scenarios for N,N'-Dimethyl-p-xylylenediamine Based on Verified Differentiation Evidence


Controlled-Flexibility Epoxy Formulations: Chain Extension Without Crosslinking

In epoxy coating and adhesive formulations where toughness, impact resistance, and controlled flexibility are required—such as marine protective coatings, civil engineering floorings, and structural adhesives for dissimilar material bonding—N,N'-dimethyl-p-xylylenediamine serves as a difunctional chain extender rather than a crosslinker. Its secondary amine groups react once with epoxide groups to form tertiary amine linkages, inserting the rigid p-xylylene spacer into the network without creating additional crosslink junctions [1]. This contrasts with p-xylylenediamine, which would introduce tetrafunctional crosslinks and produce a more brittle, higher-Tg network. Formulators can blend N,N'-dimethyl-p-xylylenediamine with multifunctional primary amine curing agents (e.g., isophorone diamine, m-xylylenediamine) to independently tune crosslink density and backbone rigidity—an architectural control not achievable with primary diamines alone [1][2]. The calculated AHEW of 82.1 g/eq guides stoichiometric blending calculations .

Antistatic Masterbatch for Polyolefin and Styrenic Thermoplastics

N,N'-Dimethyl-p-xylylenediamine falls within the specifically claimed genus of N,N'-substituted p-xylylenediamines in German patent DE2020513B2 for use as internal antistatic agents in thermoplastics at 0.01–10 phr loading [3]. The balanced amphiphilic character—combining a hydrophobic p-xylylene core with polar, partially alkylated secondary amino termini—enables migration to the polymer surface where moisture absorption dissipates static charge without causing exudation or surface tackiness. This makes it suitable for antistatic packaging films, electronic component handling trays, and cleanroom equipment where surface resistivity in the 10⁸–10¹² Ω/sq range is required. The N-methyl substitution is critical: unsubstituted xylylenediamines are too hydrophilic and would phase-separate or bloom uncontrollably in non-polar thermoplastics [3].

Coordination Polymer and Metal-Organic Framework (MOF) Ligand Synthesis

The N,N'-dimethyl-p-xylylenediamine scaffold provides a semi-rigid, ditopic N-donor ligand with the p-xylylene spacer offering approximately 5.7 Å separation between nitrogen donors (calculated from the p-phenylene + two methylene linker geometry) . The secondary amine donors exhibit enhanced σ-donor ability compared to primary amine analogs due to the inductive effect of the N-methyl group (reflected in the predicted pKa elevation to 9.95) . This ligand architecture has been exploited in the synthesis of dicopper(II) double helicates and supramolecular boxes where the 1,4-aryl spacer restricts conformational flexibility, favoring discrete metallosupramolecular assemblies over polymeric structures . Researchers seeking to prepare crystalline coordination polymers with predictable topology and porosity for gas adsorption or magnetic applications should consider the N,N'-dimethyl derivative when primary amine ligands produce undesired hydrogen-bonded networks that compete with metal coordination .

Bisdimethylamine Building Block for Pharmaceutical Intermediates

The selective, aqueous-phase synthetic route reported by Jeong and Fujita (2022) directly produces N,N'-dimethyl-p-xylylenediamine from 1,4-benzenedimethanol and dimethylamine via iridium-catalyzed borrowing hydrogen chemistry [4]. This methodology avoids the use of genotoxic alkylating agents (e.g., formaldehyde, methyl iodide) and organic solvents, making it compatible with pharmaceutical intermediate synthesis where residual solvent and mutagenic impurity limits are stringent (ICH Q3C and ICH M7 guidelines). The N,N'-dimethyl-p-xylylenediamine product serves as a key intermediate for the preparation of N-methylated polyamine pharmacophores, quaternary ammonium antimicrobial agents, and functionalized macrocyclic host molecules [4]. Procurement from suppliers utilizing this or similarly green synthetic routes may reduce the regulatory burden of impurity profiling compared to material produced via conventional reductive amination or alkylation pathways [4][5].

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